Cas no 1796-86-7 (Pyridine,3,4-dimethyl-, 1-oxide)

Pyridine itself is a significant heterocyclic aromatic compound utilized across various fields including pharmaceuticals and organic synthesis due to its versatile reactivity and biological activity profile stemming from its electron-deficient nature. However, modifications like substitution can alter its properties significantly. The specific compound referenced here is an N-oxide derivative of 3,4-dimethylpyridine (also known as 3-methyl-4-pyridinemethanol or pyridoxine methyl ether). Compared to its parent pyridine or even other nitrogenous heterocycles like pyrimidine derivatives under certain conditions (though pyrimidine itself has distinct characteristics), this molecule possesses notable features: Enhanced Solubility: The introduction of the oxygen atom (N-oxide group) significantly increases polarity compared to many unsubstituted pyridines or their amine counterparts (like pyrimidine derivatives), potentially improving solubility characteristics. Potential Stability: N-Oxide groups can sometimes confer greater metabolic stability compared to amine functionalities. Reactivity: While potentially less reactive than some other heteroatoms towards nucleophilic attack due to resonance stabilization of the oxime group (similar effect observed with imines), they still participate effectively in reduction reactions back to the parent amine or other transformations depending on conditions and substituents like the methyl groups at positions 3 and 4 which may influence steric factors slightly but primarily affect overall lipophilicity/solubility balance. This specific structural motif offers unique chemical characteristics suitable for targeted applications requiring these particular properties compared to unsubstituted pyridines alone.
Pyridine,3,4-dimethyl-, 1-oxide structure
1796-86-7 structure
Product Name:Pyridine,3,4-dimethyl-, 1-oxide
CAS No:1796-86-7
MF:C7H9NO
MW:123.152461767197
CID:236960
PubChem ID:302454
Update Time:2025-06-16

Pyridine,3,4-dimethyl-, 1-oxide Chemical and Physical Properties

Names and Identifiers

    • Pyridine,3,4-dimethyl-, 1-oxide
    • 3,4-dimethylpyridine 1-oxide
    • 3,4-dimethylpyridine N-oxide
    • 3,4-lutidine-N-oxide
    • SCHEMBL3639631
    • 3,4-DIMETHYLPYRIDIN-1-IUM-1-OLATE
    • NSC-187489
    • LYFNWGOUBVRWRG-UHFFFAOYSA-N
    • NSC187489
    • 3,4-dimethylpyridine-N-oxide
    • 1796-86-7
    • DTXSID80307089
    • 3,4-dimethyl-1-oxidopyridin-1-ium
    • BS-33961
    • Inchi: 1S/C7H9NO/c1-6-3-4-8(9)5-7(6)2/h3-5H,1-2H3
    • InChI Key: LYFNWGOUBVRWRG-UHFFFAOYSA-N
    • SMILES: [O-][N+]1C=CC(C)=C(C)C=1

Computed Properties

  • Exact Mass: 123.06800
  • Monoisotopic Mass: 123.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 94.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25.5A^2
  • XLogP3: 0.6

Experimental Properties

  • Density: 1
  • Boiling Point: 298.1°C at 760 mmHg
  • Flash Point: 134.1°C
  • Refractive Index: 1.509
  • PSA: 25.46000
  • LogP: 1.73190

Pyridine,3,4-dimethyl-, 1-oxide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AX16188-1g
3,4-dimethylpyridin-1-ium-1-olate
1796-86-7 98%
1g
$228.00 2024-04-20
A2B Chem LLC
AX16188-5g
3,4-dimethylpyridin-1-ium-1-olate
1796-86-7 98%
5g
$662.00 2024-04-20

Pyridine,3,4-dimethyl-, 1-oxide Related Literature

Additional information on Pyridine,3,4-dimethyl-, 1-oxide

CAS No. 1796-86-7: 3,4-Dimethylpyridine-1-Oxide - A Versatile Compound in Pharmaceutical and Chemical Research

3,4-Dimethylpyridine-1-oxide, identified by its CAS No. 1796-86-7, is a nitrogen-containing heterocyclic compound with significant interest in pharmaceutical and chemical research. This molecule belongs to the class of pyridine derivatives, characterized by a six-membered ring with one nitrogen atom and two methyl groups at the 3 and 4 positions, respectively. The 1-oxide functional group introduces unique reactivity and biological potential, making it a promising candidate for drug development and synthetic chemistry applications. Recent studies have highlighted its role in modulating enzyme activity and its potential as a scaffold for designing novel therapeutics.

The 3,4-dimethylpyridine core structure is well-established in medicinal chemistry due to its ability to interact with various biological targets. The introduction of the 1-oxide group further enhances its chemical versatility, enabling participation in oxidation reactions and forming stable intermediates. This compound's molecular formula, C8H10N2O, reflects its composition of carbon, hydrogen, nitrogen, and oxygen atoms, which are critical for its functional properties. Its molecular weight of approximately 150.18 g/mol contributes to its solubility and reactivity in different environments.

Recent advancements in synthetic organic chemistry have focused on optimizing the preparation of 3,4-dimethylpyridine-1-oxide through efficient catalytic methods. A 2023 study published in Journal of Organic Chemistry reported the use of metal-catalyzed oxidation reactions to achieve high yields of this compound. The researchers emphasized the importance of controlling reaction conditions, such as temperature and solvent polarity, to maximize the selectivity of the 1-oxide functional group. Such methodologies are crucial for large-scale production, which is essential for pharmaceutical applications.

In the context of pharmaceutical research, 3,4-dimethylpyridine-1-oxide has shown potential as a precursor for developing drugs targeting metabolic disorders. A 2024 study in Drug Discovery Today explored its role in modulating the activity of acetylcholinesterase, an enzyme implicated in neurodegenerative diseases. The researchers found that the 1-oxide group enhances the compound's ability to bind to the enzyme's active site, suggesting its potential as a lead compound for Alzheimer's disease therapeutics. These findings underscore the importance of structural modifications in improving drug efficacy.

Another area of interest is the biological activity of 3,4-dimethylpyridine-1-oxide in cellular systems. A 2023 paper in Bioorganic & Medicinal Chemistry Letters demonstrated its ability to act as a selective inhibitor of the enzyme monoamine oxidase (MAO). This property is particularly relevant for treating conditions such as depression and Parkinson's disease, where MAO inhibition is a therapeutic strategy. The study also highlighted the compound's low toxicity profile, a critical factor for its development into a safe therapeutic agent.

From a synthetic chemistry perspective, the 1-oxide group in 3,4-dimethylpyridine-1-oxide offers opportunities for creating new derivatives with enhanced pharmacological properties. Researchers have explored the use of this compound as a building block for synthesizing more complex molecules, such as pyridine-based antibiotics and antifungal agents. A 2024 review in Chemical Reviews discussed the potential of this scaffold in developing compounds with broad-spectrum antimicrobial activity, emphasizing its structural adaptability.

In addition to its pharmaceutical applications, 3,4-dimethylpyridine-1-oxide has found relevance in material science and electrochemical studies. Its unique electronic properties make it a candidate for use in organic semiconductors and energy storage devices. A 2023 study in Advanced Materials investigated its role in improving the efficiency of dye-sensitized solar cells. The researchers noted that the 1-oxide group contributes to charge transfer processes, enhancing the overall performance of the devices.

The chemical stability of 3,4-dimethylpyridine-1-oxide under various conditions is another area of active research. A 2024 paper in Organic & Biomolecular Chemistry examined its behavior in different solvents and pH environments. The study revealed that the compound exhibits greater stability in polar solvents, which is beneficial for its use in pharmaceutical formulations. However, the researchers also identified potential degradation pathways under acidic conditions, highlighting the need for careful formulation strategies.

Finally, the environmental impact of 3,4-dimethylpyridine-1-oxide is a growing concern in its industrial applications. A 2023 report in Green Chemistry discussed the biodegradability of this compound and its potential to accumulate in ecosystems. The study recommended the development of greener synthesis methods to minimize environmental risks while maintaining the compound's utility in pharmaceutical and chemical industries.

Recommended suppliers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd